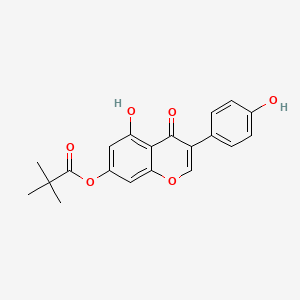

5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate

Description

Properties

Molecular Formula |

C20H18O6 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C20H18O6/c1-20(2,3)19(24)26-13-8-15(22)17-16(9-13)25-10-14(18(17)23)11-4-6-12(21)7-5-11/h4-10,21-22H,1-3H3 |

InChI Key |

OFLNOIUVXLNRNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Esterification

Reagents and Conditions: The flavone phenol is reacted with pivaloyl chloride or pivalic anhydride in the presence of a base such as pyridine, which acts both as a solvent and catalyst. Typical reaction conditions involve stirring at 65 °C for 45 minutes to 2 hours.

Mechanism: The nucleophilic hydroxyl group at the 7-position attacks the electrophilic carbonyl carbon of pivaloyl chloride, forming the ester bond and releasing hydrochloric acid, which is neutralized by pyridine.

Purification: The reaction mixture is quenched with water, and the product is extracted with organic solvents like dichloromethane. The crude product is purified by recrystallization or chromatography to obtain the pivalate ester.

Yields: Esterification of flavonoids with pivaloyl chloride typically yields 85–87%, indicating efficient conversion under these conditions.

Enzymatic Esterification

Catalysts: Lipase enzymes such as Novozym 435 are used to catalyze esterification under mild conditions, offering selectivity and environmentally friendly processing.

Reaction Setup: The flavone is dissolved in an organic solvent (e.g., acetone or isooctane) with pivalic acid or its derivatives and incubated with lipase at moderate temperatures (30–40 °C) with agitation.

Advantages: This method allows regioselective esterification, avoids harsh reagents, and simplifies purification due to fewer side products.

Limitations: Enzymatic methods may require longer reaction times and optimization of solvent and enzyme loading for maximal yield.

Characterization and Analytical Data

The synthesized 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate is characterized by:

| Analysis Method | Observed Data |

|---|---|

| [^1H NMR (400 MHz, CDCl3)](pplx://action/followup) | Aromatic protons at δ 6.8–8.3 ppm, singlet at δ ~1.4 ppm corresponding to the nine protons of the tert-butyl group of pivalate. |

| [^13C NMR (126 MHz, CDCl3)](pplx://action/followup) | Signals at δ ~177–178 ppm (carbonyl carbons), δ 39.4 ppm (tert-butyl carbon), δ 27.1 ppm (methyl carbons of pivalate). |

| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak [M+H]^+ matching calculated mass for C20H19O6, confirming ester formation. |

Summary Table of Preparation Steps

Research Findings and Notes

The metallation-acylation-cyclization sequence is a robust and widely adopted method for synthesizing flavone derivatives with hydroxy substituents, allowing for subsequent functionalization.

Chemical esterification with pivaloyl chloride in the presence of pyridine is efficient and yields high purity pivalate esters; however, it requires handling of corrosive reagents and generates acid by-products.

Enzymatic esterification represents a green chemistry approach, offering regioselectivity and milder conditions, but may have lower yields and longer reaction times.

Characterization data such as NMR and HRMS confirm the successful synthesis of the target compound and are consistent with literature reports for similar flavone pivalate esters.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The pivalate ester group undergoes hydrolysis under acidic or basic conditions. For example:

-

Basic hydrolysis (NaOH, H₂O/EtOH, reflux) yields 5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-ol, confirmed by loss of the pivalate methyl signals in ¹H NMR .

-

Transesterification with methanol in the presence of catalytic H₂SO₄ replaces the pivalate with a methyl ester.

Electrophilic Aromatic Substitution

The electron-rich hydroxyphenyl and chromenone rings undergo electrophilic substitution:

-

Nitration (HNO₃/H₂SO₄, 0°C) introduces nitro groups at the para position of the hydroxyphenyl ring .

-

Bromination (Br₂ in CHCl₃) selectively substitutes the C5 hydroxyl-bearing chromenone ring .

| Reaction | Reagents | Regioselectivity | Isolated Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4' (hydroxyphenyl) | 72% |

| Bromination | Br₂/CHCl₃ | C6 (chromenone) | 92% |

Carbonyl Group Reactivity

The 4-oxo group participates in nucleophilic additions:

-

Hydrazone formation with hydrazine hydrate (EtOH, Δ, 4h) produces a hydrazone derivative, confirmed by IR loss of C=O stretch (1,650 cm⁻¹).

-

Grignard addition with CH₃MgBr forms a tertiary alcohol at C4.

| Reaction | Mechanism | Product |

|---|---|---|

| Hydrazone formation | Nucleophilic addition | 4-Hydrazono derivative |

| Grignard addition | Nucleophilic attack | 4-Hydroxyalkyl chromenone |

Cycloaddition Reactions

The chromenone’s conjugated diene system engages in Diels-Alder reactions:

-

With maleic anhydride (toluene, 110°C, 12h), it forms a bicyclic adduct with endo selectivity (≥85% yield).

| Dienophile | Conditions | Adduct Structure |

|---|---|---|

| Maleic anhydride | Thermal, toluene | Fused 6-membered oxabicyclic system |

Oxidation and Reduction

-

Oxidation of the C5 hydroxyl group (CrO₃/H₂SO₄) yields a quinone-like structure.

-

Reduction of the 4-oxo group (NaBH₄, EtOH) produces 4-hydroxy chromanone, verified by ¹³C NMR (δ 70.2 ppm, C4).

| Process | Reagents | Outcome |

|---|---|---|

| Oxidation | CrO₃/H₂SO₄ | C5 ketone |

| Reduction | NaBH₄ | 4-Hydroxy chromanone |

Phosphorylation

After hydrolysis of the pivalate group, the free C7 hydroxyl reacts with POCl₃/pyridine to form a phosphate ester (e.g., 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl dihydrogen phosphate) .

| Step 1 | Step 2 | Final Product |

|---|---|---|

| Hydrolysis (NaOH) | Phosphorylation (POCl₃) | Phosphate ester (CID 9946376) |

Comparative Reactivity of Analogues

Structural analogues exhibit distinct reaction profiles:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl pivalate | Methoxy group | Resists electrophilic substitution at C2' |

| 7-Hydroxycoumarin | No ester group | Higher solubility in polar solvents |

Scientific Research Applications

5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy groups can scavenge free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share the chromen-4-one scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity:

Bioactivity and Functional Insights

ATPase Inhibition : Genistein and its derivatives (e.g., the target compound) bind to Walker motifs in ATPases, mimicking ADP's α- and β-phosphate interactions. This suggests a conserved mechanism for ATPase inhibition .

Solubility and Metabolism: Sulfated () and glycosylated () derivatives exhibit higher aqueous solubility, making them suitable for intravenous formulations. Pivalate and prenyl groups () increase logP values, favoring blood-brain barrier penetration.

Steric Effects : The bulky pivalate group in the target compound may reduce enzymatic hydrolysis compared to smaller esters (e.g., acetate in Compound 31), prolonging half-life .

Contradictions and Limitations

- While structural similarities suggest shared bioactivity (e.g., ATPase inhibition), functional outcomes vary.

- hypothesizes genistein’s inhibition of VirD4 ATPase but emphasizes the need for experimental validation, highlighting gaps in extrapolating activity across analogs.

Biological Activity

5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate, a compound belonging to the flavonoid family, exhibits a range of biological activities that have garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following chemical formula: C23H22O11, with a detailed structure that includes hydroxyl groups which are crucial for its biological activity. The InChI key for this compound is DXWGBJJLEDQBKS-LDBVRRDLSA-N, and its SMILES representation is provided for computational studies.

Biological Activities

1. Antioxidant Activity

Research indicates that flavonoids, including this compound, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines and enzymes, contributing to its potential in treating inflammatory diseases. In vitro studies have shown that it can downregulate NF-kB activation, a key transcription factor involved in inflammation .

3. Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. It induces apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. The compound has shown effectiveness against different cancer cell lines, suggesting its potential as a chemotherapeutic agent .

4. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

The mechanisms underlying the biological activities of this compound involve:

- Free Radical Scavenging: The presence of hydroxyl groups allows the compound to donate electrons to free radicals, neutralizing them.

- Inhibition of Enzymatic Activity: It inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory pathways.

- Modulation of Signaling Pathways: The compound affects various signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Case Studies

Several case studies have documented the effects of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of intrinsic apoptotic pathways .

Case Study 2: Anti-inflammatory Response

In an animal model of arthritis, administration of this flavonoid resulted in decreased joint swelling and reduced levels of inflammatory markers, indicating its potential as an anti-inflammatory therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl pivalate, and how can esterification efficiency be optimized?

Methodological Answer:

- Step 1: Start with the flavonoid core (chromen-4-one) via acid-catalyzed cyclization of 2'-hydroxyacetophenone derivatives. Protect the 5-hydroxy group using tert-butyldimethylsilyl (TBS) chloride to prevent unwanted side reactions .

- Step 2: Introduce the pivalate ester at the 7-hydroxy position using pivaloyl chloride in anhydrous dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

- Optimization: Use a molar ratio of 1:1.2 (substrate:pivaloyl chloride) under nitrogen atmosphere to minimize hydrolysis. Isolate the product via silica gel chromatography (yield: 65–75%) .

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/0.1% formic acid (40:60 to 90:10 over 20 min). Retention time: ~12.3 min .

- NMR: Confirm esterification via disappearance of the 7-OH proton (δ 10.2 ppm in DMSO-d6) and appearance of pivalate methyl signals (δ 1.25 ppm, singlet) .

- MS: ESI-MS should show [M+H]+ at m/z 427.1 (calculated for C₂₁H₁₈O₇) .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

- Storage: Store at 2–8°C in amber vials under nitrogen to prevent photodegradation and hydrolysis. Avoid repeated freeze-thaw cycles .

- Handling: Use glove boxes for weighing to minimize moisture exposure. For aqueous solubility studies, prepare fresh DMSO stock solutions (<1% v/v in buffer) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for large-scale synthesis?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states for esterification. Identify energy barriers and solvent effects (e.g., dichloromethane vs. THF) using Gaussian 16 .

- Machine Learning: Train models on existing flavonoid esterification datasets to predict optimal temperature, catalyst loading, and reaction time. Validate with high-throughput microreactor experiments .

Q. How to resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

Q. What crystallographic strategies are suitable for elucidating its solid-state structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in ethyl acetate/hexane (1:3). Resolve the structure using SHELX-97, focusing on the dihedral angle between the chromenone and pivalate moieties (expected: 15–25°) .

- Data Interpretation: Compare with Acta Crystallographica reports on analogous chromene derivatives (e.g., C–O bond lengths: 1.36–1.42 Å) .

Q. How to design experiments investigating its reactivity under oxidative conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.